molecular formula C18H11F4NO3 B11091672 N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide

N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B11091672
M. Wt: 365.3 g/mol
InChI Key: NSYBZHWNAJRLPK-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-fluorophenol with 2,5-dibromofuran under Suzuki-Miyaura coupling conditions to form the intermediate 2-(3-fluorophenoxy)-5-bromofuran. This intermediate is then reacted with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-fluorophenoxy)-5-(trifluoromethyl)benzoic acid
  • 3-(trifluoromethyl)phenyl furan-2-carboxylate
  • 2-(trifluoromethyl)phenyl furan-2-carboxamide

Uniqueness

N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the combination of its furan ring and the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to metabolic degradation, making it a valuable compound in various applications .

Properties

Molecular Formula

C18H11F4NO3

Molecular Weight

365.3 g/mol

IUPAC Name

N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H11F4NO3/c19-12-3-1-4-13(10-12)26-15-7-6-11(18(20,21)22)9-14(15)23-17(24)16-5-2-8-25-16/h1-10H,(H,23,24)

InChI Key

NSYBZHWNAJRLPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CO3

Origin of Product

United States

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